molecular formula C23H15N5O2S2 B11990686 N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide

N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide

Cat. No.: B11990686
M. Wt: 457.5 g/mol
InChI Key: AJKRIRNHEAHEHJ-ZVHZXABRSA-N
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Description

N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide is a complex organic compound with a molecular formula of C23H15N5O2S2 and a molecular weight of 457.536. This compound is known for its unique structure, which includes a benzothiazole moiety, a pyridopyrimidine core, and a benzohydrazide group. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide involves multiple steps. One common method includes the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with benzohydrazide under reflux conditions. The reaction typically uses ethanol as a solvent and may require a catalyst such as piperidine to facilitate the condensation process

Chemical Reactions Analysis

N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The benzothiazole moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfanyl group.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or hydrazones.

Scientific Research Applications

N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticonvulsant, antimicrobial, and anticancer activities.

    Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets, including its interaction with enzymes and receptors.

    Chemical Research: Researchers use this compound to study its reactivity and to develop new synthetic methodologies for related compounds.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets. For example, its anticonvulsant activity is attributed to its binding to GABA receptors, which modulate inhibitory neurotransmission in the brain . The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide is unique due to its combination of a benzothiazole moiety and a pyridopyrimidine core. Similar compounds include:

Properties

Molecular Formula

C23H15N5O2S2

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C23H15N5O2S2/c29-20(15-8-2-1-3-9-15)27-24-14-16-21(26-19-12-6-7-13-28(19)22(16)30)32-23-25-17-10-4-5-11-18(17)31-23/h1-14H,(H,27,29)/b24-14+

InChI Key

AJKRIRNHEAHEHJ-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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